Gdnph
Description
While several documents discuss chemical compounds (e.g., phosphine-alkene ligands in , NADPH-related chemistry in , and characterization guidelines in ), none mention "Gdnph" explicitly. This gap prevents a professional or authoritative analysis of its properties or applications .
Properties
CAS No. |
36638-45-6 |
|---|---|
Molecular Formula |
C10H10N4O6 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
2-oxoethyl (1E)-N-(2,4-dinitrophenyl)ethanehydrazonate |
InChI |
InChI=1S/C10H10N4O6/c1-7(20-5-4-15)11-12-9-3-2-8(13(16)17)6-10(9)14(18)19/h2-4,6,12H,5H2,1H3/b11-7+ |
InChI Key |
TXRRWDKYIPYKFA-YRNVUSSQSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OCC=O |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/OCC=O |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OCC=O |
Synonyms |
acetaldehyde, (acetyloxy)-, 1-((2,4-dinitrophenyl)hydrazone) glycoaldehyde-2,4-dinitrophenylhydrazone acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires data on structural features, reactivity, or functional applications of "Gdnph" relative to analogs. However:
- details enzyme-active site chemistry involving NADPH and 7-Cyano-7-deazaguan, which are unrelated to "this compound" .
- outlines compound characterization standards (e.g., NMR, elemental analysis) but lacks specific examples or datasets .
Hypothetical Approach for Future Research
If "this compound" is a ligand or catalyst, comparisons could involve:
- Coordination Chemistry: Compare denticity, donor atoms (e.g., phosphine vs. amine), and metal-binding efficiency.
- Catalytic Performance: Evaluate turnover numbers or selectivity in reactions (e.g., hydrogenation, cross-coupling).
- Stability : Assess thermal or oxidative stability under industrial conditions.
For example, ligands like triphenylphosphine (PPh₃) or 1,2-bis(diphenylphosphino)ethane (dppe) are well-studied and could serve as benchmarks if "this compound" shares functional similarities .
Critical Limitations in the Evidence
- Lack of Chemical Data: None of the sources include chemical structures, synthesis protocols, or experimental results for "this compound."
- Focus on NLP and General Guidelines : Over 75% of the evidence discusses machine learning models (e.g., BERT, Transformer) or manuscript formatting rules, which are irrelevant to chemical comparisons .
Recommendations for Further Investigation
To address this gap, consider:
Consult Specialized Chemical Databases : Use platforms like SciFinder, Reaxys, or PubChem to verify the existence and properties of "this compound."
Review Patent Literature : highlights the importance of comparative data in patents, which may disclose proprietary compounds akin to "this compound" .
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